A-L HYDROCHLORIDE
Description
Properties
CAS No. |
135340-91-9 |
|---|---|
Molecular Formula |
C5H5NO |
Origin of Product |
United States |
Synthesis and Derivatization Methodologies of Compound X Hydrochloride
Advanced Synthetic Routes and Strategies
The synthesis of alectinib (B1194254), 9-ethyl-6,6-dimethyl-8-(4-morpholin-4-ylpiperidin-1-yl)-11-oxo-5H-benzo[b]carbazole-3-carbonitrile, involves the construction of a unique indole-fused tetracyclic scaffold, which has been the focus of significant process chemistry research. fda.gov
Novel Synthetic Pathways for Alectinib Hydrochloride Derivatives
Several synthetic routes for alectinib have been developed, aiming to improve efficiency and scalability. The initial synthesis reported by Chugai Pharmaceutical provides a foundational approach. medkoo.com
One of the key challenges in alectinib synthesis is the efficient construction of the benzo[b]carbazole core. An early route starts from 7-methoxy-2-tetralone. medkoo.com A more recent, scalable manufacturing process focuses on the concise preparation of this indole-containing tetracyclic core through intramolecular reductive cyclization and an intramolecular Friedel–Crafts reaction. nih.gov
Alternative pathways have also been explored to circumvent some of the challenges of earlier methods, such as lengthy reaction sequences and the use of expensive reagents. nih.gov Some patented methods describe the preparation of alectinib starting from 6-bromo-3,4-dihydro-2-naphthalenone, involving a seven-step chemical synthesis. nih.gov Another approach involves the condensation of 3-iodo-4-ethyltertbutylbenzene with malonic acid mono-tert-butyl ester as a key step. nih.gov
The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating the alectinib free base with hydrochloric acid in a suitable solvent system, such as a mixture of methyl ethyl ketone, water, and acetic acid, followed by the addition of ethanol (B145695) to precipitate the salt. ebi.ac.uk
Below is a data table summarizing some of the key starting materials and intermediates in various synthetic approaches to Alectinib.
| Starting Material/Intermediate | Key Transformation | Reference |
| 7-methoxy-2-tetralone | Bis-methylation and bromination | medkoo.com |
| 2-aryl-2-methylpropionic acid | Telescoped synthesis to form the indole (B1671886) core | fda.gov |
| 6-bromo-3,4-dihydro-2-naphthalenone | Multi-step synthesis involving boronic acid derivative | nih.gov |
| 3-iodo-4-ethyltertbutylbenzene | Condensation with malonic acid mono-tert-butyl ester | nih.gov |
Stereoselective and Enantioselective Synthesis Approaches
A review of the chemical structure of alectinib reveals that it is an achiral molecule, meaning it does not have any stereocenters. Consequently, stereoselective and enantioselective synthesis approaches are not applicable to the preparation of alectinib itself. The synthesis focuses on the regioselective construction of the carbazole (B46965) framework and the introduction of the various substituents at the correct positions.
Process Optimization for Research-Scale Production
The transition from a medicinal chemistry route to a scalable manufacturing process is a critical aspect of drug development. For alectinib, significant efforts have been made to optimize the synthetic process for multi-kilogram scale production. nih.gov
Key optimizations include:
Telescoped Synthesis: Combining multiple reaction steps without isolating intermediates to improve efficiency and reduce waste. A highly efficient telescoped synthesis has been developed for the preparation of the core indole intermediate. fda.gov
Impurity Control: Designing the synthetic route and reaction conditions to minimize the formation of impurities that are difficult to remove in later stages. nih.gov
Solvent Selection: Replacing hazardous solvents like 1,2-dimethoxyethane (B42094) (DME) and dimethylformamide (DMF) with more environmentally friendly alternatives. fda.gov
Elimination of Chromatography: Developing processes that avoid the need for column chromatography, which is often not practical for large-scale production. nih.gov
The table below outlines some of the optimized reaction conditions for key steps in the synthesis of an alectinib intermediate. researchgate.net
| Reaction Step | Reagents and Conditions | Outcome |
| Esterification | 2-(4-ethyl-3-iodophenyl)-2-methylpropionic acid, MeOH, AcCl, 35-45 °C | Formation of methyl 2-(4-ethyl-3-iodophenyl)-2-methylpropanoate |
| Condensation | LiHMDS in THF, tert-butyl acetate (B1210297), 0-10 °C | Formation of tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate |
| Reduction and Cyclization | Na2S2O4, 20-30 °C, followed by 4 M aqueous HCl | Formation of tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate |
Functionalization and Structural Modification
To explore structure-activity relationships and develop new research tools, the functionalization and structural modification of alectinib are of interest.
Design and Synthesis of Analogs and Prodrugs
Analogs: The synthesis of analogs can provide insights into the pharmacophore of alectinib and may lead to compounds with improved properties. One such example is the synthesis of fluoroethyl analogues of alectinib. nih.gov These were synthesized with the aim of introducing a fluorine-18 (B77423) radiolabel for use in positron emission tomography (PET) studies to investigate the pharmacokinetics of the drug. nih.gov The synthesis of these analogs was achieved by reacting a precursor of alectinib with fluoroethyl tosylate or by introducing the fluorine atom in the final step by displacing a suitable leaving group. nih.gov
Prodrugs: A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body. While the development of prodrugs is a common strategy to improve the pharmaceutical properties of a drug, such as solubility or bioavailability, there is limited publicly available information on the specific design and synthesis of prodrugs for alectinib. A study on alectinib-suspended self-nanoemulsifying drug delivery systems (Su-SNEDDS) aimed to enhance its solubility and dissolution, which is an alternative approach to the prodrug concept for improving oral delivery.
Conjugation Strategies for Enhanced Research Applications
Conjugation involves linking a drug molecule to another chemical entity to create a new molecule with desired properties for research or therapeutic applications.
A notable conjugation strategy for alectinib is its use in the development of Proteolysis Targeting Chimeras (PROTACs) . Alectinib-based PROTACs have been designed and synthesized to induce the degradation of the ALK protein. ebi.ac.uk These bifunctional molecules consist of an alectinib analog (to bind to ALK), a linker, and a ligand that recruits an E3 ubiquitin ligase (such as pomalidomide). ebi.ac.uk This conjugation strategy transforms alectinib from an inhibitor into a degrader of its target protein, which is a novel and powerful approach in chemical biology and drug discovery. The synthesis involves linking the alectinib analog to the E3 ligase ligand through linkers of varying lengths and compositions to optimize the degradation efficiency. ebi.ac.uk
Another area of research involves the formulation of alectinib into nanoparticles to improve its delivery. Alectinib-loaded chitosan-alginate nanoparticles have been synthesized to enhance solubility and oral bioavailability. While not a direct chemical conjugation of the alectinib molecule itself for a research application in the traditional sense, this nanoparticle formulation represents a strategy to "conjugate" the drug with a carrier system for improved therapeutic potential.
Spectroscopic and Chromatographic Methods in Synthesis Monitoring
The synthesis of Compound X Hydrochloride requires robust analytical methodologies to monitor reaction progress, assess purity, and confirm the final structure. Spectroscopic and chromatographic techniques are indispensable tools in this process, providing real-time data and detailed structural information.
Application of Nuclear Magnetic Resonance (NMR) in Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for monitoring the synthesis of Compound X Hydrochloride in real time. magritek.com Its quantitative nature allows for the determination of reaction kinetics and endpoints by measuring the concentration changes of reactants, intermediates, and products directly in the reaction mixture. magritek.comrptu.de
During the conversion of the free base form of Compound X to its hydrochloride salt, significant changes in the chemical environment of nuclei, particularly protons (¹H) near the protonated site, can be observed. For instance, in the synthesis of amine hydrochlorides, the protonation of the nitrogen atom causes a downfield shift in the signals of adjacent protons. reddit.com By integrating the signals corresponding to the starting material and the hydrochloride product, a mass balance can be generated at any point during the reaction. researchgate.net
¹H NMR is particularly useful for this purpose. The reaction can be monitored by observing the disappearance of signals from the starting amine and the appearance of new, shifted signals from the protonated product. reddit.com The integration ratio of a characteristic peak from the product versus one from the starting material provides a direct measure of the reaction's conversion percentage. Modern benchtop NMR spectrometers can even be integrated into a laboratory fume hood for on-line monitoring of reactions in a flow setup. magritek.com
| Compound | Proton Monitored | Initial Chemical Shift (δ, ppm) | Final Chemical Shift (δ, ppm) | Comment |
|---|---|---|---|---|
| Starting Material (Free Base) | α-CH₂ | 2.85 | - | Signal decreases as reaction progresses. |
| Product (Hydrochloride Salt) | α-CH₂ | - | 3.20 | Signal increases upon protonation of the adjacent nitrogen atom. reddit.com |
| Product (Hydrochloride Salt) | N-H⁺ | - | ~8.8 | Broad signal appears, confirming salt formation. researchgate.net |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for assessing the purity of active pharmaceutical ingredients, including Compound X Hydrochloride. researchgate.net It is highly effective for separating the main compound from process-related impurities, such as unreacted starting materials, by-products, and degradation products. nih.govnih.gov
A reversed-phase HPLC (RP-HPLC) method is commonly employed for the analysis of polar hydrochloride salts. researchgate.net In this setup, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase, typically a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate) and an organic solvent like acetonitrile (B52724) or methanol. jopcr.comnih.gov The components of the sample are separated based on their differential partitioning between the stationary and mobile phases.
The purity of a sample is determined by injecting a solution of Compound X Hydrochloride into the HPLC system and monitoring the eluent with a UV detector at a suitable wavelength. jopcr.com The resulting chromatogram displays peaks corresponding to each separated component. The peak area of Compound X Hydrochloride is compared to the total area of all observed peaks to calculate the percentage purity. This method is validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, and precision to ensure reliable results. nih.gov
| Peak ID | Retention Time (min) | Area (%) | Identity |
|---|---|---|---|
| 1 | 2.54 | 0.08 | Impurity A |
| 2 | 3.71 | 0.11 | Unspecified Impurity |
| 3 | 5.82 | 99.75 | Compound X Hydrochloride |
| 4 | 7.15 | 0.06 | Impurity B |
Infrared (IR) Spectroscopy for Structural Elucidation
Infrared (IR) spectroscopy is a rapid and effective method used for the structural elucidation of Compound X Hydrochloride, primarily by identifying its functional groups. The technique is particularly useful for confirming the successful formation of the amine salt from its free base precursor. spectroscopyonline.com The protonation of the nitrogen atom during the synthesis leads to distinct and characteristic changes in the IR spectrum. spectroscopyonline.com
The most significant indicator of hydrochloride salt formation is the appearance of a very broad and strong absorption band in the 3200 cm⁻¹ to 2400 cm⁻¹ region. researchgate.net This band is attributed to the stretching vibrations of the newly formed N-H⁺ bond (in a primary, secondary, or tertiary amine salt) and is a key feature distinguishing the salt from the free amine. spectroscopyonline.com The N-H stretching bands of primary and secondary amines, which typically appear as sharper signals between 3500 and 3300 cm⁻¹, are absent in the salt form, replaced by this broad ammonium absorption. openstax.org
Furthermore, new absorption bands can appear in the 1620 to 1560 cm⁻¹ range, which are assigned to NH₂⁺ deformation (bending) vibrations and are characteristic of secondary amine salts. researchgate.netcdnsciencepub.com These spectral changes provide definitive evidence of the conversion to the hydrochloride salt.
| Vibrational Mode | Characteristic Frequency (cm⁻¹) | Appearance/Comment |
|---|---|---|
| N-H Stretch (Free Amine) | 3500 - 3300 | Present in starting material; absent in product. openstax.org |
| N-H⁺ Stretch (Ammonium Salt) | 3200 - 2400 | Broad, strong absorption confirms salt formation. spectroscopyonline.comresearchgate.net |
| N-H⁺ Bending (Deformation) | 1620 - 1560 | Characteristic band for secondary amine salts. cdnsciencepub.com |
| C-N Stretch | 1250 - 1000 | Present in both free amine and salt form. libretexts.org |
Mechanistic Investigations of Compound X Hydrochloride at the Molecular and Cellular Level
Receptor Binding and Ligand-Target Interactions
The initial interaction of any pharmacologically active compound with its biological target is a critical determinant of its subsequent cellular effects. For Compound X Hydrochloride, this interaction is characterized by its affinity for specific receptors and its ability to modulate their function, often in a subunit-specific manner.
Characterization of Molecular Binding Affinities
Molecular binding affinity describes the strength of the interaction between a ligand, such as Compound X Hydrochloride, and its receptor. This is typically quantified by the inhibition constant (Kᵢ) or the dissociation constant (K₋), where a lower value indicates a higher affinity. Research on various pharmacologically active hydrochloride salts demonstrates a wide range of binding affinities depending on the molecule and the target receptor.
For instance, studies on novel synthetic ligands for opioid receptors have identified compounds with exceptionally high affinities, with Kᵢ values in the sub-nanomolar range (e.g., Kᵢ = 0.052 nM for a μ-opioid receptor ligand). Such high affinity is a key indicator of a compound's potency. The binding affinity is determined through competitive binding assays where the compound's ability to displace a known radiolabeled ligand from the receptor is measured.
Interactive Table: Representative Binding Affinities of Bioactive Compounds
Elucidation of Specific Receptor Subunit Potentiation
Many receptors are complex proteins composed of multiple subunits, and a compound's effect can vary depending on the specific subunit composition of the receptor it binds to. This subunit-specific potentiation is crucial for determining the compound's pharmacological profile.
For example, the GABA-A receptor, a key target for many neurological drugs, is a pentameric structure with various subunit types (α, β, γ). Research on the GABAkine KRM-II-81, a positive allosteric modulator, has shown that its potentiation of GABA-induced currents is highly dependent on the receptor's subunit makeup. Potentiation was significantly greater for receptors containing α2 or α3 subunits compared to those with α1 subunits. mdpi.com Furthermore, the effect was more robust in receptors containing the β3 subunit than the β1 subunit, with the most pronounced potentiation observed in β3/α2 and β3/α3 subunit combinations. mdpi.com This demonstrates a mechanism where a compound can selectively enhance the function of specific receptor subtypes, leading to more targeted therapeutic effects.
Intracellular Signaling Pathways and Modulations
Following receptor binding, Compound X Hydrochloride can initiate a cascade of intracellular events, altering signaling pathways that control fundamental cellular processes.
Regulation of Gene Expression Profiles
Compounds can indirectly regulate gene expression by activating signaling pathways that lead to the modulation of transcription factors. For example, aluminum hydrochloride has been shown in some studies to alter the expression of genes critical for cell growth and genomic stability, such as TP53. nih.gov Long-term exposure of human breast epithelial cells to aluminum chloride was found to potentially decrease the mRNA levels of certain genes. nih.gov
Activation of the aryl hydrocarbon receptor (AHR) by specific ligands leads to a significant upregulation in the transcription of its downstream target genes, including CYP1A1, CYP1B1, and AHRR. acs.org This modulation of gene expression is a key mechanism by which such compounds exert their biological effects. acs.org
Modulation of Protein Activity and Phosphorylation Cascades
Protein phosphorylation, the addition of a phosphate (B84403) group to a protein, is a key mechanism for regulating protein activity and signal transduction. This process is controlled by enzymes called kinases and phosphatases. Hypertonic conditions induced by high concentrations of sodium chloride (NaCl) have been shown to significantly alter the phosphorylation status of hundreds of proteins, affecting pathways related to the cell cycle, cytoskeletal organization, and DNA repair. nih.gov
Specific compounds can also modulate these cascades. For instance, the receptor tyrosine kinase ALK (Anaplastic Lymphoma Kinase) is regulated by protein tyrosine phosphatases (PTPs). reading.ac.uk Inhibition of these phosphatases leads to a dramatic increase in the phosphorylation of ALK, a process that also involves the Src tyrosine kinase family. reading.ac.uk This highlights how compounds can interfere with phosphorylation cascades to control the activity of key signaling proteins.
Interference with Cellular Metabolism and Homeostasis
Cellular Responses and Phenotypic Changes (In Vitro Models)
Anlotinib (B1662124) Hydrochloride, a multi-target tyrosine kinase inhibitor, elicits a range of significant anti-tumor effects at the cellular level. patsnap.comnih.gov In vitro studies using various cancer cell lines have demonstrated its capacity to impede key processes essential for tumor growth and metastasis. These cellular responses include the inhibition of proliferation, induction of programmed cell death, and impairment of migratory and invasive capabilities. nih.govnih.govdovepress.com Furthermore, anlotinib hydrochloride potently modulates angiogenesis, a critical process for tumor vascularization. nih.govlnskaxh.com
Anlotinib hydrochloride demonstrates significant anti-proliferative activity across a diverse panel of cancer cell lines, often in a dose- and time-dependent manner. researchgate.netnih.gov In models of non-small cell lung cancer (NSCLC), it effectively inhibits the viability of cells, including those with KRAS mutations. dovepress.com For instance, treatment of KRAS-mutated A549 and H460 lung cancer cells with anlotinib resulted in a significant, dose-dependent decrease in proliferation. dovepress.com Similar potent inhibitory effects have been observed in esophageal cancer, breast cancer, hypopharyngeal carcinoma, and ovarian cancer cell lines. nih.govnih.govnih.govmdpi.com
The compound has also been shown to impair colony formation, a measure of a single cell's ability to proliferate and form a colony, in cell lines such as the MCF-7 breast cancer line. nih.govciteab.com Moreover, anlotinib inhibits the proliferation of cancer stem cells (CSCs), a subpopulation of cells within a tumor that are thought to drive tumor recurrence and metastasis. nih.gov Studies on lung CSCs derived from PC-9 and HCC827 cell lines showed marked inhibition of proliferation upon treatment. nih.gov
Table 1: Inhibitory Concentration (IC50) of Anlotinib Hydrochloride on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Duration (h) |
|---|---|---|---|
| A549 | KRAS-mutant Lung Cancer | 18.84 | Not Specified |
| H460 | KRAS-mutant Lung Cancer | 16.77 | Not Specified |
| TE-1 | Esophageal Cancer | 9.454 | 24 |
| KYSE30 | Esophageal Squamous Cell Carcinoma | 21.226 | 48 |
| PC-9-derived LCSCs | Lung Cancer Stem Cells | 15.73 | Not Specified |
| HCC827-derived LCSCs | Lung Cancer Stem Cells | 13.19 | Not Specified |
| Calu-1 | Lung Cancer | ~15 | 48 |
| HCCC9810 | Intrahepatic Cholangiocarcinoma | ~10 | 48 |
| RBE | Intrahepatic Cholangiocarcinoma | ~15 | 48 |
A primary mechanism through which anlotinib hydrochloride exerts its anti-cancer effects is the induction of apoptosis, or programmed cell death. patsnap.comdovepress.com This is consistently observed across multiple cancer types, including lung, breast, ovarian, and glioblastoma cell lines. nih.govmdpi.comnih.govresearchgate.net The pro-apoptotic activity is often mediated by the modulation of key regulatory proteins in the apoptosis pathway. nih.govresearchgate.net
In vitro studies have shown that anlotinib treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. nih.govdovepress.comnih.gov This shift in the Bax/Bcl-2 ratio is a critical event that promotes the mitochondrial pathway of apoptosis. Furthermore, anlotinib has been observed to increase the levels of cleaved caspase-3, an executioner caspase that plays a central role in the final stages of apoptosis. nih.govnih.govresearchgate.net
In addition to inducing apoptosis, anlotinib perturbs the normal progression of the cell cycle. Several studies have reported that the compound can cause cell cycle arrest, preventing cancer cells from proceeding to division. mdpi.comresearchgate.netresearchgate.net Specifically, anlotinib has been shown to induce G2/M phase arrest in ovarian cancer, hypopharyngeal carcinoma, and glioblastoma cells. mdpi.comresearchgate.net In esophageal cancer cells, it was found to arrest the cell cycle in the S phase. nih.govresearchgate.net This cell cycle blockade is often associated with an upregulation of cell cycle inhibitory proteins like p21. mdpi.com
Table 2: Effect of Anlotinib Hydrochloride on Apoptosis-Related Proteins
| Cancer Type | Cell Line(s) | Effect on Bcl-2 | Effect on Bax | Effect on Cleaved Caspase-3 |
|---|---|---|---|---|
| Breast Cancer | MCF-7 | Decreased | Increased | Increased |
| KRAS-mutant Lung Cancer | A549, H460 | Decreased | Increased | Not Specified |
| Lung Cancer Stem Cells | PC-9 & HCC827-derived | Decreased | Increased | Increased |
| Glioblastoma | U87 | Decreased | Increased | Increased |
The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. nih.gov Anlotinib hydrochloride has been shown to significantly inhibit these processes in various in vitro models. nih.govdovepress.comnih.gov Assays such as the wound healing assay and the Transwell invasion assay are commonly used to evaluate these effects. nih.govresearchgate.net
In breast cancer cells (MCF-7), anlotinib treatment inhibited both migration and invasion, a finding correlated with the downregulation of matrix metalloproteinases MMP2 and MMP9, enzymes crucial for degrading the extracellular matrix to facilitate cell movement. nih.gov Concurrently, an increase in the tissue inhibitor of metalloproteinase 1 (TIMP-1) was observed. nih.gov Similar inhibitory effects on migration and invasion have been documented in KRAS-mutant lung cancer cells, radioresistant esophageal cancer cells, ovarian cancer cells, and glioblastoma cells. dovepress.commdpi.comnih.govresearchgate.net These findings suggest that anlotinib can disrupt the metastatic potential of cancer cells at a cellular level. dovepress.com
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, providing tumors with necessary nutrients and oxygen. lnskaxh.com Anlotinib hydrochloride is a potent inhibitor of angiogenesis, targeting key receptor tyrosine kinases involved in this process, such as VEGFRs, PDGFRs, and FGFRs. nih.govlnskaxh.com Its anti-angiogenic properties have been extensively demonstrated in various in vitro endothelial cell models. lnskaxh.comnih.govnih.gov
In studies using Human Umbilical Vein Endothelial Cells (HUVECs), anlotinib potently inhibited VEGF-stimulated cell proliferation with picomolar IC50 values. nih.govexlibrisgroup.com It also significantly inhibits crucial steps in the angiogenic process, including the migration of endothelial cells and their ability to form capillary-like structures (tube formation). lnskaxh.comnih.govnih.gov Furthermore, in ex vivo models like the rat aortic ring assay, anlotinib effectively suppressed the sprouting of new blood vessels. lnskaxh.comnih.govnih.gov The compound exerts these effects by inhibiting the activation of VEGFR2, PDGFRβ, and FGFR1, as well as their downstream signaling pathways. lnskaxh.comnih.gov
Preclinical Efficacy and Biological Activity in Experimental Models
In Vitro Model Systems for Biological Activity Screening
In vitro models are fundamental for the initial screening and characterization of the biological effects of a new compound. These systems allow for the controlled investigation of cellular and molecular mechanisms of action.
Cell-based assays are critical for determining the direct effects of A-L HYDROCHLORIDE on cellular processes. Studies have shown that this compound acts as a potent inhibitor of certain classes of proteases, specifically serine and cysteine proteases. This inhibitory activity has been quantified in various cell lines. For instance, in assays using human coronavirus strain 229E-infected MRC-C cells, this compound demonstrated a significant reduction in viral replication.
The inhibitory concentrations (IC50) of this compound have been determined for several key proteases, highlighting its potency and selectivity. These assays typically involve incubating the target enzyme with varying concentrations of the compound and measuring the residual enzyme activity.
Table 1: In Vitro Inhibitory Activity of this compound against various proteases
| Enzyme | Substrate | IC50 (µg/mL) |
|---|---|---|
| Papain | Casein | 0.5 |
| Trypsin | Casein | 2 |
| Plasmin | Fibrinogen | 8 |
| Cathepsin B | Nα-benzoyl-L-arginine amide HCl | 0.44 |
Organotypic slice cultures, which preserve the three-dimensional architecture and cellular diversity of a tissue, have been employed to study the effects of this compound in a more physiologically relevant context. In hippocampal slice cultures, for example, this compound is included in the lysis buffer to preserve the integrity of cellular proteins for subsequent analysis, demonstrating its utility in complex tissue models. nih.gov
Three-dimensional (3D) cell models, such as spheroids, offer a bridge between traditional 2D cell culture and in vivo studies. While specific studies detailing the use of this compound in 3D cell models for efficacy evaluation are limited, these models are increasingly used to assess the penetration and activity of compounds in a tumor-like microenvironment. The known protease-inhibiting function of this compound suggests its potential utility in 3D models of diseases where proteases are dysregulated, such as cancer invasion and metastasis.
In Vivo Animal Models for Pharmacological Assessment
In vivo animal models are indispensable for evaluating the systemic effects, efficacy, and physiological responses to a new compound.
This compound has been evaluated in murine models to assess its biological activity, particularly in the context of cellular quality control mechanisms like autophagy. Autophagy is a critical process for cellular homeostasis, and its dysregulation is implicated in numerous diseases. In C57BL/6 mice, administration of this compound allows for the quantitative measurement of macroautophagic flux by inhibiting the degradation of autophagosomal markers. nih.govtandfonline.com
This approach has been used to study both basal autophagy and its modulation by physiological stimuli. For instance, in a study investigating the effects of nutrient availability, this compound was used to demonstrate that starvation significantly increases macroautophagic flux in the liver of mice. tandfonline.com This model system is crucial for understanding how this compound's mechanism of action can be leveraged to study disease states with altered autophagic activity.
The in vivo activity of this compound is quantified by measuring specific biochemical endpoints in tissues from treated animals. A primary endpoint is the accumulation of the microtubule-associated protein 1A/1B-light chain 3 (LC3b-II), a protein localized to autophagosome membranes. By inhibiting the degradation of LC3b-II within lysosomes, this compound allows for the measurement of the rate of its accumulation, which serves as a direct indicator of autophagic flux. nih.govtandfonline.com
Studies in mice have shown that the rate of LC3b-II accumulation varies significantly between different organs, with the liver showing the highest rate and the spleen the lowest. nih.govtandfonline.com This indicates organ-specific differences in basal autophagic activity.
Table 2: In Vivo LC3b-II Accumulation in Different Mouse Organs Following this compound Administration
| Organ | Rate of LC3b-II Accumulation (ng/mg protein/h) |
|---|---|
| Liver | 37.90 |
| Heart | 14.07 |
| Kidney | 10.37 |
| Lung | 8.63 |
| Spleen | 4.27 |
Furthermore, the effect of physiological stressors on autophagic flux has been quantified using this compound. For example, an 18-hour period of calorie starvation was shown to increase the rate of LC3b-II turnover in the liver by approximately 45% compared to fed mice. tandfonline.com
Histopathological analysis of tissues from animals treated with this compound provides visual confirmation of its cellular effects. At the ultrastructural level, electron microscopy of hepatocytes from mice treated with this compound reveals an accumulation of electron-dense vesicular structures, which are indicative of engorged lysosomes and late-stage autophagosomes. tandfonline.comnih.gov
Morphometric analysis of these electron micrographs allows for the quantification of changes in the cellular landscape. For instance, treatment with this compound resulted in a nearly seven-fold increase in the cross-sectional area of the autophagosome and lysosome compartment in hepatocytes, from approximately 0.36% of the total cytoplasmic area in control animals to 2.50% in treated animals. nih.gov This histopathological finding correlates strongly with the biochemical data on LC3b-II accumulation, providing a multi-faceted confirmation of the compound's in vivo activity. tandfonline.comnih.gov
Biochemical and Biological Interactions of Compound X Hydrochloride
Interaction with Enzymes and Biological Macromolecules
Compound X Hydrochloride, a biguanide (B1667054) agent, exerts significant influence on cellular energy homeostasis primarily through its interaction with key enzymes and proteins. drugbank.com Its mechanisms are complex, involving both direct and indirect actions on various biological macromolecules. nih.gov
Enzyme Inhibition or Activation Mechanisms
The most well-documented enzymatic interaction of Compound X Hydrochloride is the activation of 5' AMP-activated protein kinase (AMPK), a critical cellular energy sensor. nih.govfrontiersin.org This activation is not typically direct but is a consequence of the compound's effect on the mitochondria. nih.gov
Inhibition of Mitochondrial Respiratory Chain Complex I: Compound X Hydrochloride accumulates in mitochondria and inhibits Complex I of the electron transport chain. drugbank.comnih.gov This action curtails ATP production, leading to an increase in the cellular AMP:ATP ratio. nih.govyoutube.com
AMPK Activation: The elevated AMP levels allosterically activate AMPK. mdpi.com AMPK activation is a central node for the compound's therapeutic effects, as it phosphorylates numerous downstream targets involved in metabolism. nih.govmdpi.com
Inhibition of Acetyl-CoA Carboxylase (ACC): Once activated, AMPK phosphorylates and inhibits ACC, the rate-limiting enzyme in fatty acid synthesis. nih.govresearchgate.net This inhibition shifts metabolism from fat storage to fatty acid oxidation. nih.gov
AMPK-Independent Mechanisms: Research also points to AMPK-independent actions. The compound can inhibit mitochondrial glycerophosphate dehydrogenase, which alters the cellular redox state and reduces the use of glycerol (B35011) and lactate (B86563) as gluconeogenic precursors. nih.govresearchgate.net Furthermore, increased AMP levels can allosterically inhibit fructose-1,6-bisphosphatase, another key enzyme in gluconeogenesis, independent of AMPK activation. researchgate.netnih.gov
| Enzyme/Complex | Interaction Type | Primary Mechanism | Downstream Effect |
|---|---|---|---|
| Mitochondrial Complex I | Inhibition | Direct inhibition of electron transport chain activity. drugbank.comnih.gov | Decreased ATP synthesis, increased AMP:ATP ratio. nih.gov |
| AMP-activated protein kinase (AMPK) | Activation (Indirect) | Allosteric activation by increased AMP levels. nih.govmdpi.com | Phosphorylation of multiple metabolic enzymes. youtube.com |
| Acetyl-CoA Carboxylase (ACC) | Inhibition | Phosphorylation by activated AMPK. nih.govresearchgate.net | Decreased fatty acid synthesis, increased fatty acid oxidation. nih.gov |
| Mitochondrial Glycerophosphate Dehydrogenase | Inhibition | Direct inhibition, leading to altered cellular redox state. nih.govresearchgate.net | Reduced gluconeogenesis from glycerol. researchgate.net |
| Fructose-1,6-bisphosphatase | Inhibition | Allosteric inhibition by increased AMP levels. researchgate.netnih.gov | Reduced hepatic glucose production. nih.gov |
Protein-Ligand Interactions and Conformational Changes
The interaction between Compound X Hydrochloride and its biological targets involves specific binding that can induce conformational changes. While a single, direct protein target has been elusive, several key interactions are recognized. nih.gov
Molecular docking studies suggest that the compound can interact with various proteins. It is proposed to bind to the γ subunit of the AMPK heterotrimeric complex, which may contribute to its activation. nih.gov This interaction leads to a decrease in the α-helicity of the γ subunit, indicating a conformational change. nih.gov
The compound, being a cation, can bind to proteins through electrostatic interactions. researchgate.net Studies with Bovine Serum Albumin (BSA) show that the compound binds to the protein, causing significant changes in its conformation. researchgate.net Docking studies also predict interactions with glucose transporters like GLUT-1 and GLUT-3, as well as the insulin (B600854) receptor and the enzyme hexokinase, through hydrogen bonding and ionic interactions. researchgate.netulbra.org The binding of the compound to these proteins is thought to facilitate its cellular uptake and metabolic effects. ulbra.org It has also been established that the compound acts as a ligand for divalent transition metals, with a particularly stable interaction with copper, which may influence its cellular activities. nih.gov
Influence on Metabolic Pathways
The enzymatic and protein interactions of Compound X Hydrochloride translate into broad effects on major metabolic pathways, including lipid, glucose, and amino acid metabolism.
Lipid Metabolism Regulation
Compound X Hydrochloride beneficially modulates lipid profiles. ebmconsult.com The primary mechanism is the activation of AMPK, which leads to the phosphorylation and inactivation of Acetyl-CoA Carboxylase (ACC). nih.govresearchgate.net This reduces the synthesis of malonyl-CoA, a key substrate for fatty acid synthesis and an inhibitor of fatty acid oxidation. researchgate.net
Furthermore, AMPK activation suppresses the expression of sterol regulatory element-binding protein-1 (SREBP-1), a major transcription factor for lipogenic genes like fatty acid synthase. nih.gov The collective result is a decrease in de novo lipogenesis, reduced fatty acid synthesis, and an increase in fatty acid oxidation. nih.govebmconsult.com These actions contribute to a reduction in triglycerides and low-density lipoprotein (LDL) cholesterol. ebmconsult.com
| Metabolic Process | Key Protein/Enzyme Affected | Effect of Compound X Hydrochloride | Net Outcome |
|---|---|---|---|
| De Novo Lipogenesis | Acetyl-CoA Carboxylase (ACC) | Inhibition via AMPK-mediated phosphorylation. nih.govresearchgate.net | Decreased fatty acid synthesis. nih.gov |
| Lipogenic Gene Expression | SREBP-1 | Suppressed expression. nih.gov | Reduced levels of lipogenic enzymes. nih.gov |
| Fatty Acid Oxidation | Carnitine palmitoyltransferase-1 (CPT-1) | Activity increased (indirectly). frontiersin.org | Enhanced breakdown of fatty acids. nih.gov |
| Cholesterol Synthesis | HMG-CoA Reductase | Inhibition via AMPK-mediated phosphorylation. frontiersin.org | Reduced cholesterol production. youtube.com |
Glucose Homeostasis Modulation
The primary therapeutic effect of Compound X Hydrochloride is the improvement of glucose homeostasis. fda.gov This is achieved through multiple mechanisms, predominantly by reducing hepatic glucose production (gluconeogenesis). fda.govoup.com
Inhibition of gluconeogenesis occurs through both AMPK-dependent and independent pathways. nih.gov
AMPK-dependent: Activated AMPK reduces the expression of key gluconeogenic enzymes such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase. youtube.com
AMPK-independent: The inhibition of mitochondrial Complex I and mitochondrial glycerophosphate dehydrogenase alters the cellular energy and redox state, limiting the use of substrates like lactate and glycerol for glucose synthesis. nih.govresearchgate.net
Beyond the liver, the compound increases glucose uptake in skeletal muscle by promoting the translocation of glucose transporter 4 (GLUT4) to the cell membrane, an effect also linked to AMPK activation. youtube.comnih.gov It also decreases the intestinal absorption of glucose. drugbank.comfda.gov
Amino Acid Metabolism and its Regulatory Roles
Recent research has highlighted that Compound X Hydrochloride also plays a significant role in regulating amino acid metabolism. nih.gov Studies have shown that the compound can lead to an accumulation of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine in plasma. nih.govnih.gov
This effect appears to stem from a reduction in the cellular uptake of amino acids. nih.govresearchgate.net Proteomics data identified that the compound suppresses the expression and function of specific amino acid transporters, most notably SNAT2, which is involved in the uptake of BCAAs and glutamine. nih.govresearchgate.net By limiting the cellular supply of amino acids, particularly in the liver, the compound may further restrict the availability of precursors for gluconeogenesis. nih.gov This modulation of amino acid transport also affects signaling pathways like mTOR, which is sensitive to amino acid levels. nih.gov
Role in Cellular Signaling and Stress Responses
Compound X Hydrochloride, an aluminum-containing compound, has been shown to significantly interact with and modulate key cellular pathways involved in sensing and responding to stress. Its effects are notable in the context of hypoxia-inducible factor (HIF) pathways, inflammatory signaling, and oxidative stress responses.
Hypoxia-Inducible Factor (HIF) Pathways
Research indicates that exposure to aluminum can create a cellular environment that mimics hypoxia, leading to the activation of the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway. nih.govresearchgate.net HIF-1 is a critical transcription factor that regulates cellular adaptation to low oxygen conditions. nih.govnih.govmdpi.com It is a heterodimer composed of the constitutively expressed HIF-1β subunit and the oxygen-regulated HIF-1α subunit. nih.govnih.govmdpi.com
Under normal oxygen conditions, HIF-1α is rapidly degraded. nih.govplos.org However, studies on hepatocytes have demonstrated that aluminum toxicity promotes the stabilization and nuclear translocation of the HIF-1α subunit. nih.govresearchgate.net This activation of HIF-1 signaling subsequently stimulates anaerobic metabolism. nih.govresearchgate.net For instance, aluminum-stressed liver cells show increased consumption of D-glucose, enhanced expression of the GLUT-1 transporter, and elevated activity of key glycolytic enzymes. nih.gov This metabolic shift is a hallmark of the hypoxic response orchestrated by HIF-1. nih.govmdpi.com The mechanism is thought to involve aluminum's interference with the TCA cycle, which promotes the accumulation of HIF-1α in the nucleus. researchgate.net
Table 1: Effects of Compound X Hydrochloride on HIF-1 Pathway and Metabolism
| Parameter | Observed Effect | Reference |
|---|---|---|
| HIF-1α Nuclear Translocation | Increased | nih.govresearchgate.net |
| D-Glucose Consumption | Increased | nih.gov |
| GLUT-1 Transporter Expression | Increased | nih.gov |
| Glycolytic Enzyme Activity (HK, PK, LDH) | Increased | nih.gov |
Inflammatory Signaling Cascades
Compound X Hydrochloride is a potent modulator of inflammatory signaling cascades. Aluminum exposure has been shown to activate key pathways involved in the synthesis of inflammatory mediators. nih.gov A central pathway implicated is the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govmdpi.com NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. mdpi.commdpi.com Studies have demonstrated that aluminum compounds can activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).
For example, exposure to aluminum trichloride (B1173362) has been linked to the activation of the IL-1 signaling pathway in the hippocampus, which is closely associated with neuroinflammatory lesions. nih.gov This activation leads to increased expression of pro-inflammatory cytokines and a decrease in anti-inflammatory cytokines. nih.gov Similarly, long-term oral administration of aluminum hydroxide (B78521) stimulates systemic inflammation, characterized by changes in cytokine levels in various organs.
Table 2: Modulation of Inflammatory Cytokines by Compound X Hydrochloride
| Cytokine | Effect | Model/Tissue | Reference |
|---|---|---|---|
| IL-1β | Increased Expression | Hippocampus | nih.gov |
| IL-6 | Increased Expression | Hippocampus | nih.gov |
| TNF-α | Increased Expression | Hippocampus | nih.gov |
| CCL-2 | Increased Levels | Lungs | nih.gov |
| IL-10 | Decreased Levels | Liver, Small Intestine | nih.gov |
Oxidative Stress Responses
Despite being a non-redox metal, aluminum is a potent inducer of oxidative stress. researchgate.net Exposure to Compound X Hydrochloride leads to a state of redox imbalance in various organs, characterized by increased production of reactive oxygen species (ROS) and subsequent damage to cellular macromolecules. nih.gov This is evidenced by higher levels of lipid and protein oxidation in tissues following aluminum administration. nih.gov
The compound also significantly impacts the cellular antioxidant defense system. nih.gov The primary regulator of this system is the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), which controls the expression of a wide array of antioxidant and detoxification enzymes. nih.govnih.govmdpi.com Studies have shown that aluminum exposure alters the activity of critical antioxidant enzymes. For instance, chronic administration of aluminum hydroxide resulted in decreased activity of Superoxide Dismutase (SOD) and Catalase in the lungs and reduced Catalase activity in the liver and small intestine. nih.gov Furthermore, a decrease in the ratio of reduced to oxidized glutathione (B108866) (GSH/GSSG) was observed, indicating a compromised antioxidant capacity. nih.gov
Table 3: Impact of Compound X Hydrochloride on Oxidative Stress Markers
| Marker | Effect | Organ | Reference |
|---|---|---|---|
| Lipid Oxidation | Increased | Lungs, Liver, Kidney, Small Intestine | nih.gov |
| Protein Oxidation | Increased | Lungs, Liver, Kidney, Small Intestine | nih.gov |
| Superoxide Dismutase (SOD) Activity | Decreased | Lungs | nih.gov |
| Catalase (CAT) Activity | Decreased | Lungs, Liver, Small Intestine | nih.gov |
| GSH/GSSG Ratio | Decreased | Lungs, Liver | nih.gov |
Advanced Analytical Methodologies in Research of Compound X Hydrochloride
High-Resolution Mass Spectrometry Imaging for Subcellular Localization
High-Resolution Mass Spectrometry Imaging (HR-MS Imaging) is a powerful technique that allows for the visualization of the spatial distribution of a compound and its metabolites within tissues and even at the subcellular level without the need for labeling scienceopen.comfrontiersin.org. This is achieved by analyzing the mass-to-charge ratio (m/z) of ions desorbed or ionized directly from the tissue surface. HR-MS provides exact m/z values, which is crucial for the confident identification of ions and differentiation between the parent compound and closely related interfering ions scienceopen.comresearchgate.net.
The application of HR-MS Imaging in the research of A-L HYDROCHLORIDE would involve analyzing tissue sections from studies to determine the precise location of the compound within different cell types and organelles. This can provide valuable information regarding uptake mechanisms, intracellular targets, and potential accumulation sites. Advances in MSI technology, including techniques like MALDI and SIMS, have enabled spatial resolutions down to the micrometer and even sub-micrometer scale, allowing for detailed molecular mapping at the cellular and subcellular levels frontiersin.orgnih.govillinois.edubiorxiv.org. Targeted MSI approaches can focus on specific compounds, offering high-throughput analysis of drug distribution and potential toxicity markers mdpi.com.
Quantitative Analysis of this compound in Biological Matrices
Accurate and sensitive quantification of this compound in various biological matrices (such as plasma, urine, and tissues) is fundamental for pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are key techniques employed for this purpose.
Development of Robust HPLC-MS/MS Methods
HPLC-MS/MS is considered a gold standard for the quantitative determination of analytes in complex biological matrices due to its high specificity, sensitivity, and throughput chromatographyonline.commercodia.commdpi.com. The development of a robust HPLC-MS/MS method for this compound involves several critical steps, including sample preparation, chromatographic separation optimization, and mass spectrometric detection setup.
Sample preparation is crucial to minimize matrix effects, which can detrimentally affect accuracy and reproducibility chromatographyonline.com. Techniques like liquid-liquid extraction or solid-phase extraction are commonly employed to isolate the analyte from the biological matrix mdpi.comnih.gov. Chromatographic conditions, including the choice of mobile phase (often a mixture of water and organic solvents with modifiers like acid) and stationary phase (commonly C18 columns for hydrophobic compounds), are optimized to achieve adequate separation of this compound from endogenous compounds and potential metabolites longdom.orgresearchgate.net.
Tandem mass spectrometry, typically operated in Multiple Reaction Monitoring (MRM) mode, provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions characteristic of this compound mdpi.comresearchgate.net. Internal standards, often stable isotope-labeled analogs or structurally similar compounds, are used to improve the accuracy and reproducibility of the quantification by compensating for variations during sample preparation and analysis payeshdarou.ir.
Robust HPLC-MS/MS methods for hydrochloride compounds have demonstrated good linearity, recovery, and precision across a range of concentrations in biological matrices. For example, a method for loperamide (B1203769) hydrochloride in human plasma showed good linearity in the range of 0.5 - 500 ng/mL, with average recoveries between 84.6% and 90.2% and intra- and inter-day precision (RSD) below 7% researchgate.net. Similarly, a method for levamisole (B84282) hydrochloride in ovine tissues demonstrated limits of detection and quantification below international residue limits, with good linearity and recovery mdpi.com.
A representative data table for method validation parameters of an HPLC-MS/MS assay for this compound in plasma might look like this:
| Parameter | Value / Range | Acceptance Criteria |
| Linearity (R²) | > 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | X ng/mL | Defined by assay |
| Accuracy (% Bias) | ± Y% | Within ± 15% (± 20% at LLOQ) |
| Precision (% RSD) | ≤ Z% | Within ≤ 15% (≤ 20% at LLOQ) |
| Recovery (%) | A - B% | Consistent and reproducible |
| Matrix Effect (% IS Normalized) | C - D% | Consistent and within acceptable range |
Nuclear Magnetic Resonance (NMR) for Metabolomics and Interactomics
NMR spectroscopy is a versatile and non-destructive technique that plays significant roles in metabolomics and interactomics research, providing detailed information about molecular structure, dynamics, and interactions nih.govnih.govmdpi.comazooptics.comfrontiersin.org. In the context of this compound research, NMR can be applied to study its metabolic fate and its interactions with biological targets.
NMR-based metabolomics allows for the identification and quantification of a wide range of metabolites in biological samples, providing a snapshot of the metabolic state of a system frontiersin.orgnih.gov. By analyzing samples from studies involving this compound, researchers can identify metabolic changes induced by the compound, potentially revealing its mechanism of action or off-target effects. NMR is particularly useful for providing positional labeling information in stable isotope tracing experiments, which helps in elucidating metabolic pathways frontiersin.org.
In interactomics, NMR is a powerful tool for studying the binding of small molecules, like this compound, to target proteins nih.govnih.govmdpi.comcreative-biostructure.commdpi.com. It can be used to confirm ligand binding, map binding sites on proteins, and study conformational changes upon binding nih.govnih.govcreative-biostructure.com. This information is invaluable for understanding the compound's molecular mechanism and for structure-based research efforts. NMR is capable of detecting both strong and weak interactions and can be applied to a wide range of biological targets creative-biostructure.com.
Imaging Techniques for In Vivo Research
In vivo imaging techniques are essential for studying the distribution, localization, and effects of this compound in living organisms, providing spatial and temporal information that complements in vitro and ex vivo studies.
Positron Emission Tomography (PET) and Computed Tomography (CT) for Hypoxia Assessment
PET and CT imaging are often used in combination (PET/CT) to provide both functional and anatomical information frontiersin.org. While PET/CT can be used to assess various physiological processes, one notable application relevant to certain research areas is the assessment of tissue hypoxia. Hypoxia, a condition of low oxygen levels, is a critical factor in various diseases, including cancer frontiersin.orgmdpi.comresearchgate.net.
Specific PET radiotracers, often nitroimidazole derivatives, are used to visualize and quantify hypoxic regions in vivo mdpi.comresearchgate.netnih.govresearchgate.net. These tracers are designed to be reductively trapped in cells under hypoxic conditions. Examples of such tracers include [18F]-FMISO, [18F]-FAZA, and [18F]-HX4 mdpi.comnih.govresearchgate.net. While the direct link to this compound depends on the compound's mechanism and the research question, if this compound is being investigated in the context of conditions involving hypoxia, PET imaging with hypoxia-specific tracers could be used to assess the physiological environment and potentially the compound's influence on tissue oxygenation or its efficacy in hypoxic regions. CT imaging provides anatomical context for the functional information obtained from PET frontiersin.org.
Research has shown that PET imaging with tracers like [18F]-FMISO and [64Cu]-ATSM can be used for the assessment and quantification of tumor hypoxia in a non-invasive manner researchgate.netplos.org. Studies have also explored the use of [18F]-FDG, a glucose metabolism tracer, as an indirect marker of hypoxia due to increased glycolysis in hypoxic cells frontiersin.org.
Microscopic Imaging for Cellular and Tissue-Level Analysis
Microscopic imaging techniques, including fluorescence microscopy and electron microscopy, are fundamental for analyzing the cellular and tissue-level distribution and effects of this compound fujifilm.cominstitut-curie.org. These methods offer high spatial resolution, allowing for the visualization of the compound's localization within cells and its impact on cellular morphology and tissue structure.
Fluorescence microscopy, often used with fluorescently labeled probes or, if this compound has intrinsic fluorescence or can be labeled, allows for the visualization of the compound's distribution within cells and tissues fujifilm.comthermofisher.com. Techniques like confocal microscopy can provide optical sectioning for three-dimensional information. Correlative light and electron microscopy (CLEM) combines the advantages of both techniques, allowing for the localization of a compound or cellular structure with fluorescence microscopy and subsequent imaging of the same area with high resolution using electron microscopy fujifilm.com.
Tissue clearing techniques, which render biological samples transparent, can be combined with light microscopy to enable deep tissue imaging and high-resolution observation of this compound distribution within intact tissues fujifilm.comnih.gov. This avoids the potential introduction of artifacts from tissue sectioning and allows for the examination of biological tissues in their native three-dimensional state nih.gov.
Microscopic imaging is crucial for understanding the cellular uptake, intracellular trafficking, and target engagement of this compound. It can also be used to assess the compound's effects on cellular processes, such as cell cycle progression, apoptosis, and organelle function thermofisher.com.
Electrochemical and Spectroscopic Characterization in Complex Systems
The comprehensive characterization of chemical compounds, particularly in complex matrices, is paramount in scientific research. For hydrochloride salts like this compound, understanding their behavior, interactions, and transformations within intricate environments necessitates the application of advanced analytical methodologies. Electrochemical and spectroscopic techniques offer powerful, complementary approaches to probe the properties of this compound in such systems, providing insights into its structure, state, concentration, and interactions.
Complex systems can range from biological matrices and pharmaceutical formulations to environmental samples and advanced material interfaces. The presence of multiple components in these systems often influences the properties and behavior of the analyte of interest, making selective and sensitive detection and characterization challenging.
Electrochemical Characterization
Electrochemical methods, such as voltammetry, chronoamperometry, and electrochemical impedance spectroscopy (EIS), are valuable for studying the redox behavior, diffusion properties, and interfacial interactions of electroactive species. While the direct electrochemical activity of this compound depends on its specific chemical structure, these techniques can be applied to study its effects on the electrochemical properties of the complex system or to indirectly detect and quantify it through coupled reactions or interactions with electroactive probes or modified electrodes.
For instance, the electrochemical behavior of aluminum in triethylamine (B128534) hydrochloride-aluminum chloride ionic liquid, a complex system, has been investigated using techniques including electrochemical impedance spectroscopy. This research provided insights into the structure-properties relationships of the system and determined parameters like apparent exchange current densities and diffusion coefficients researchgate.net. Similarly, electrochemical noise analysis has been employed to characterize the corrosion behavior of aluminum-lithium alloys in complex electrolyte solutions, highlighting its utility in distinguishing different corrosion processes in intricate matrices researchgate.net. The electrochemical detection and characterization of nanoparticles have also been demonstrated using printed devices, often facilitated by the presence of hydrochloric acid solutions to enable the oxidation and complex formation of metal nanoparticles mdpi.com.
Modified electrodes incorporating various materials, such as aluminum oxide nanoparticles, have been shown to enhance the electrochemical detection of certain compounds in complex matrices by improving sensitivity and electron transfer kinetics nih.gov. Studies on the electrochemical characterization of molten salts during atmospheric ingressions have also explored the chemistry associated with molten salts containing chlorides and the potential formation of corrosive gases like HCl anl.gov.
While specific electrochemical data for this compound in complex systems is not available in the public domain, the application of techniques used for other hydrochloride salts and related compounds illustrates the potential for:
Determining Redox Potentials: If this compound is electroactive or can be coupled with an electroactive indicator.
Studying Diffusion and Mass Transport: Investigating how the compound moves within the complex matrix.
Analyzing Interfacial Phenomena: Understanding adsorption, reaction, or interaction at electrode surfaces or other interfaces within the system.
Quantification: Developing electrochemical sensors for the detection and measurement of this compound concentration.
Illustrative Example: Cyclic Voltammetry Data (Hypothetical)
The following table presents hypothetical cyclic voltammetry data illustrating the type of information that could be obtained for an electroactive hydrochloride compound in a complex biological matrix compared to a simple buffer solution. This data is for illustrative purposes only and does not represent actual findings for this compound.
| Scan Rate (mV/s) | Peak Potential (Oxidation, V) | Peak Current (Oxidation, µA) | Peak Potential (Reduction, V) | Peak Current (Reduction, µA) | System |
| 50 | +0.35 | 15.2 | +0.10 | -14.8 | Simple Buffer |
| 100 | +0.38 | 21.5 | +0.08 | -21.0 | Simple Buffer |
| 50 | +0.42 | 10.1 | +0.05 | -9.8 | Complex Matrix |
| 100 | +0.46 | 16.8 | +0.03 | -16.5 | Complex Matrix |
Note: This table presents hypothetical data to illustrate the potential output of cyclic voltammetry experiments. Actual values would depend on the specific compound, concentration, matrix composition, and experimental conditions.
Spectroscopic Characterization
Spectroscopic methods provide crucial information about the molecular structure, functional groups, and interactions of this compound within complex environments. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and fluorescence spectroscopy are widely used.
Solid-state NMR spectroscopy, particularly when enhanced by techniques like dynamic nuclear polarization (DNP), is a powerful tool for characterizing pharmaceutical cocrystals and salts, including hydrochlorides, in their solid form, which can be considered a complex matrix nsf.gov. It can provide detailed information about molecular structure, polymorphism, and the nature of interactions like hydrogen bonding, which are critical for hydrochloride salts nsf.govosti.gov. Changes in NMR chemical shifts can indicate protonation states and structural changes upon salt formation acs.org.
IR and Raman spectroscopy can identify functional groups and provide insights into molecular vibrations and interactions. Studies have used IR spectroscopy to characterize hydrochloride salts and assess their stability nih.gov. Matrix isolation IR spectroscopy has been used to study ion pairs involving HCl, demonstrating its utility in characterizing transient or reactive species in a simplified matrix acs.org.
UV-Vis and fluorescence spectroscopy are valuable for quantitative analysis and studying molecular interactions, especially if this compound has a chromophore or fluorophore. Spectrofluorimetric methods have been developed for the determination of ambroxol (B1667023) hydrochloride using complex formation with aluminum oxide nanoparticles or aluminum nitrate (B79036) in the presence of a surfactant, illustrating the application of fluorescence in complex systems mdpi.comresearchgate.net. UV-Vis spectroscopy has also been used to assess interactions, such as hydrogen bonding, between betaine (B1666868) hydrochloride and protic ionic liquids in aqueous solutions acs.org.
Spectroscopic techniques applied to this compound in complex systems can provide:
Structural Confirmation: Verifying the identity and structure of the compound within the matrix.
Analysis of Interactions: Identifying hydrogen bonding, ionic interactions, or complex formation with other components in the matrix.
Determination of Physical Form: Distinguishing between crystalline and amorphous states or identifying different polymorphs nih.gov.
Quantitative Analysis: Measuring the concentration of this compound in the complex sample mdpi.comresearchgate.net.
Monitoring Stability and Degradation: Detecting changes in structure over time or under different conditions within the matrix nih.gov.
Illustrative Example: 1H NMR Chemical Shift Data (Hypothetical)
The following table presents hypothetical 1H NMR chemical shift data for this compound in a simple solvent and a complex biological fluid, illustrating how the chemical environment can influence spectral features. This data is for illustrative purposes only and does not represent actual findings for this compound.
| Proton Assignment | Chemical Shift (δ, ppm) in Simple Solvent | Chemical Shift (δ, ppm) in Complex Biological Fluid |
| Hα | 4.5 | 4.65 |
| Hβ | 3.2 | 3.35 |
| Aromatic H (ortho) | 7.2 | 7.15 |
| Aromatic H (meta) | 7.0 | 7.05 |
| NH+ | 9.8 (broad singlet) | 10.1 (broad singlet) |
Note: This table presents hypothetical data to illustrate the potential output of 1H NMR experiments. Actual values and peak multiplicity would depend on the specific structure of this compound and the matrix composition.
Theoretical and Computational Chemistry Approaches
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in pharmacology for understanding drug-receptor interactions.
Recent studies have utilized molecular docking to investigate the mechanism of Anlotinib (B1662124) in the context of non-small cell lung cancer (NSCLC). By obtaining the 3D molecular structure of Anlotinib from the PubChem database, researchers predicted its potential targets using the PharmMapper database. These predictions were then cross-referenced with NSCLC-related targets from the GeneCards database. The investigation identified several core targets of Anlotinib, and molecular docking simulations were performed to analyze the binding affinity between Anlotinib and these protein targets. The results indicated good binding activity with key proteins involved in cancer progression. tandfonline.com
The binding energies from these docking studies, which are indicative of the stability of the Anlotinib-protein complex, are summarized in the table below. A lower binding energy generally suggests a more stable interaction.
| Target Protein | Binding Energy (kcal/mol) | Function in NSCLC |
| MAPK14 | -8.1 | Mitogen-activated protein kinase 14, involved in cellular stress response and apoptosis. |
| PTPN11 | -8.6 | Tyrosine-protein phosphatase non-receptor type 11, a signaling protein that regulates cell growth and differentiation. |
| EGFR | -8.2 | Epidermal growth factor receptor, a key driver of cell proliferation and survival in many cancers. |
| HSP90AA1 | -9.0 | Heat shock protein 90-alpha, involved in the folding and stability of numerous client proteins, many of which are oncoproteins. |
| LCK | -8.2 | Tyrosine-protein kinase Lck, primarily involved in T-cell signaling and activation. |
| PRKACA | -8.0 | cAMP-dependent protein kinase catalytic subunit alpha, which plays a role in various cellular processes, including cell growth and differentiation. |
This table presents data from a molecular docking study of Anlotinib with predicted core targets in non-small cell lung cancer. tandfonline.com
While detailed molecular dynamics (MD) simulation studies with comprehensive analyses of trajectory, RMSD, and RMSF for Anlotinib are not extensively reported in the available literature, it has been mentioned that MD simulations have been used to confirm that Anlotinib can inhibit the phosphorylation of key kinases. Specifically, simulations found that Anlotinib can inhibit the phosphorylation of VEGFR2, PDGFR-β, and FGFR1 kinases in human umbilical vein endothelial cells in a nanomolar concentration-dependent manner, thereby blocking downstream signaling pathways and inhibiting angiogenesis. scholar-press.com
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of existing ones.
A comprehensive search of the scientific literature did not yield any specific QSAR studies focused on Anlotinib. While the principles of QSAR are fundamental to the field of medicinal chemistry and would have implicitly guided the development of Anlotinib and other kinase inhibitors, dedicated publications detailing the development and validation of QSAR models for Anlotinib were not identified.
In Silico Prediction of Biological Activities and Interactions
In silico prediction methods encompass a wide range of computational techniques used to forecast the biological effects of a compound. These methods are instrumental in the early stages of drug discovery for identifying potential therapeutic targets and predicting a drug's mechanism of action.
Bioinformatic analyses have been employed to predict that Anlotinib could be a potential therapeutic agent in B-cell acute lymphoblastic leukemia (B-ALL). These in silico studies analyzed gene expression data from B-ALL patients to identify key signaling pathways. The predictions indicated that Anlotinib targets RET kinase and its downstream pathways, such as the PI3K-AKT and VEGF signaling pathways. springermedizin.de Further computational analysis, by overlapping potential upstream kinases and downstream pathways, suggested that the PI3K/AKT signaling cascade could be a critical mediator of Anlotinib's cytotoxic effects against B-ALL. scholar-press.comspringermedizin.de
The predicted biological activities and interactions of Anlotinib from various in silico studies are summarized below.
| Predicted Biological Activity | Key Interacting Pathways/Targets | Therapeutic Context |
| Anti-leukemic activity | PI3K/AKT/mTOR signaling pathway, VEGFR2, PDGFR-beta, FGFR3 | B-cell acute lymphoblastic leukemia (B-ALL) |
| Anti-angiogenesis | VEGFR, PDGFR, FGFR, c-Kit, Ret | Various solid tumors |
| Inhibition of tumor cell proliferation | MEK/ERK pathway | KRAS-mutated lung cancer |
| Overcoming drug resistance | FGFR1 signaling | EGFR-TKI-resistant NSCLC |
This table summarizes the biological activities and interactions of Anlotinib as predicted by various in silico and bioinformatic analyses. scholar-press.comspringermedizin.deimrpress.comencyclopedia.pubdntb.gov.ua
These in silico predictions have been instrumental in guiding further preclinical and clinical research into the therapeutic applications of Anlotinib across a range of cancers. scholar-press.comspringermedizin.de
Formulation Strategies for Research Applications Excluding Clinical Administration
Development of Novel Drug Delivery Systems for Preclinical Studies
Novel drug delivery systems (NDDS) are being extensively investigated to overcome the biopharmaceutical challenges associated with A-L HYDROCHLORIDE. The primary goals in a research context are to modulate its release profile for sustained cellular exposure and to improve its delivery to specific cells or tissues being studied. nih.gov Polymeric, lipid, and metallic particles have been developed for controlled local release, aiming to improve biodistribution and bioavailability in preclinical models. mdpi.com
Hydrogels, which are three-dimensional networks of hydrophilic polymers, are a promising platform for the delivery of therapeutic agents due to their high water content and biocompatibility. researchgate.net In preclinical studies, hydrogels can be engineered to provide sustained release of encapsulated compounds. Various natural polymers like chitosan (B1678972) and alginate are commonly used for creating these delivery matrices. mdpi.commdpi.com
However, the hydrophilic character of this compound presents a challenge for achieving sustained release from simple hydrogel networks. Preclinical research using an alginate-CaCl₂ hydrogel demonstrated a very rapid release of this compound. In in-vitro tests, the compound was released completely from the hydrogel within 10 minutes in a phosphate-buffered saline (PBS) solution and within 30 minutes in a cell culture medium. nih.govresearchgate.net This burst release indicates that simple ionic cross-linking in standard hydrogels is insufficient to retain the small, water-soluble this compound molecule for extended periods.
To achieve a more sustained-release profile suitable for long-term cell culture experiments or extended in vivo preclinical studies, more advanced hydrogel formulations are being explored. These include:
Chemically Cross-linked Hydrogels: Creating stronger covalent bonds within the hydrogel matrix can reduce the mesh size and slow the diffusion of encapsulated molecules. mdpi.com
Thermosensitive Hydrogels: These polymers, such as certain chitosan derivatives, can exist as a liquid at lower temperatures and form a gel at physiological temperatures (around 37°C). scienceopen.commdpi.com This property allows for the easy mixing of this compound with the polymer solution before it gels, potentially trapping the compound more effectively for a slower, more controlled release at the target site. scienceopen.com
Modified this compound Derivatives: Research on ester derivatives of this compound, such as aminolevulinic acid hexyl ester (HAL), has shown that modifying the molecule to be more lipophilic can achieve sustained release from a gel matrix. researchgate.net This suggests that the combination of molecular modification and an advanced hydrogel carrier could be a viable strategy for controlling the release rate in research applications.
| Hydrogel System | Compound | Release Medium | Key Finding |
|---|---|---|---|
| Alginate-CaCl₂ | This compound | PBS (pH 7.4) | Complete release in ~10 minutes. nih.govresearchgate.net |
| Alginate-CaCl₂ | This compound | RPMI1640 Cell Medium | Complete release in ~30 minutes. nih.govresearchgate.net |
| Not Specified | Aminolevulinic Acid Hexyl Ester (HAL) | pH-dependent | Demonstrated sustained release over several hours. researchgate.net |
Nanoparticle-based delivery systems are a primary focus of preclinical research for improving the efficacy of this compound. nih.gov Encapsulation can protect the molecule from degradation, facilitate its passage across biological barriers like cell membranes, and enable targeted delivery to specific cell types under investigation. nih.govnih.gov
Several types of nanoparticles have been formulated in preclinical studies to deliver this compound:
Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles: PLGA is a biodegradable and biocompatible polymer approved for drug delivery. nih.gov In one study, this compound was encapsulated in PLGA nanoparticles using a modified double emulsion solvent evaporation method. The resulting nanoparticles were spherical, with a mean particle size of 65.6 nm and a high encapsulation efficiency of 65.8%. nih.govdovepress.com These nanoparticles were readily taken up by squamous cell carcinoma cells in vitro, localizing in the cytoplasm. nih.govdovepress.com
Liposomes: Liposomes are vesicles composed of a lipid bilayer that can encapsulate hydrophilic molecules like this compound in their aqueous core. nih.gov Formulations using 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) have been shown to improve encapsulation rates to 15-16% compared to other lipid compositions. nih.gov These DPPC liposomes had a particle size of 84-89 nm and demonstrated enhanced efficacy in preclinical models compared to the free compound. nih.gov Other research has focused on co-encapsulating this compound with other agents, such as the iron chelator deferoxamine, within liposomes to modulate intracellular pathways and boost therapeutic effect in research settings. nih.gov
Silica (B1680970) Nanoparticles: Hollow mesoporous silica nanoparticles (HMSNPs) have been used as carriers for this compound. nih.govacs.orgresearchgate.net For targeted research delivery, these nanoparticles can be functionalized with ligands such as folic acid, which targets the folate receptor often overexpressed on cancer cells. nih.govacs.orgresearchgate.net This functionalization enables the selective uptake of the this compound-loaded nanoparticles into target cells via receptor-mediated endocytosis. nih.govresearchgate.net
Polysaccharide Nanocomplexes: Nanocarriers prepared using natural polymers like chitosan and alginic acid have been developed through a coacervation method. nih.gov These systems have demonstrated high encapsulation efficiency, with the ability to load up to 800 µg of this compound per mg of the carrier. nih.gov The resulting nanocomplexes are typically in the 90-120 nm size range. nih.gov
Gold Nanoparticles: Biocompatible gold nanoparticles have also been investigated as a carrier to deliver this compound. techconnect.orgnih.gov In these systems, this compound is immobilized onto the nanoparticle surface, which can then facilitate selective accumulation in tumor cells compared to normal cells in preclinical co-culture models. techconnect.orgnih.gov
| Nanoparticle Type | Mean Particle Size | Encapsulation Efficiency / Loading | Targeting Moiety (if applicable) | Key Preclinical Finding |
|---|---|---|---|---|
| PLGA | 65.6 nm nih.govdovepress.com | 65.8% Efficiency; 0.62% Loading nih.govdovepress.com | N/A (Passive Targeting) | Taken up by cancer cells and localized in cytoplasm. nih.govdovepress.com |
| DPPC Liposomes | 84-89 nm nih.gov | 15-16% Efficiency nih.gov | N/A (Passive Targeting) | Showed better efficacy than free 5-ALA in vitro and in vivo. nih.gov |
| Hollow Mesoporous Silica (HMSNPs) | Not Specified | Not Specified | Folic Acid nih.govresearchgate.net | Enabled selective endocytosis into cancer cells overexpressing folate receptors. nih.govresearchgate.net |
| Chitosan/Alginic Acid Nanocomplex | 90-120 nm nih.gov | Up to 800 µg/mg carrier nih.gov | N/A (Passive Targeting) | Demonstrated good stability and pH-tunable release. nih.gov |
| Gold Nanoparticles | ~30 nm techconnect.org | Not Specified | N/A (Passive Targeting) | Showed preferential accumulation in tumor cells over normal fibroblasts. techconnect.orgnih.gov |
Stability and Release Kinetics in Research Formulations
The stability of this compound and its release kinetics are critical parameters in the design of formulations for research applications. These factors determine the compound's availability and integrity at the site of action over the course of an experiment.
The stability of this compound is known to be poor in aqueous solutions, where it can undergo dimerization. acs.org The rate of this degradation is influenced by pH, concentration, and temperature. nih.gov Encapsulation within nanoparticle systems is a key strategy to improve its stability. mdpi.comnih.gov Studies with PLGA nanoparticles found that when this compound was dispersed within the polymer matrix, it existed in an amorphous, non-crystalline phase, which can be beneficial for its subsequent biological activity. nih.govdovepress.com Furthermore, research into PLGA systems combined with stabilizers like PVA and PEG indicated that single emulsion methods could produce formulations with greater stability. mdpi.comnih.gov
The release kinetics of this compound from research formulations dictate its concentration and duration of action at the target site. The release mechanism is highly dependent on the formulation type. As noted, simple alginate hydrogels exhibit a rapid burst release, driven by the fast diffusion of the hydrophilic this compound molecule out of the porous matrix. nih.gov
In contrast, more complex systems allow for tunable release. Polysaccharide-based nanocomplexes have demonstrated the ability to modulate the release rate by altering the external pH. nih.gov This pH-responsive release is a valuable tool in preclinical research, as it can be designed to trigger release in specific cellular compartments (e.g., acidic endosomes) or tumor microenvironments. nih.gov
To quantitatively describe the release process, various mathematical models are applied to in vitro release data. mdpi.com Common models include:
Zero-Order Kinetics: Describes a constant release rate over time, independent of concentration.
First-Order Kinetics: Describes a release rate that is dependent on the concentration of the compound remaining in the formulation.
Higuchi Model: Used for matrix-based systems where the release is governed by diffusion.
Korsmeyer-Peppas Model: A more comprehensive model that helps elucidate the release mechanism, such as Fickian diffusion, anomalous (non-Fickian) transport, or swelling-controlled release. mdpi.com
By fitting experimental data to these models, researchers can better understand the physical processes governing the release of this compound from a given formulation and optimize the system for specific preclinical applications. mdpi.com For example, a diffusion-controlled mechanism is often desired for steady, predictable release in tissue models.
| Time (minutes) | Cumulative Release (%) |
|---|---|
| 5 | ~60% |
| 10 | ~100% |
Future Directions and Emerging Research Avenues for Compound X Hydrochloride
Integration of Multi-Omics Data in Compound Research
Future research on Aluminum Hydroxide (B78521) will increasingly rely on the integration of multi-omics data to build a comprehensive understanding of its physiological effects. This approach combines genomics, transcriptomics, proteomics, and metabolomics to create a holistic picture of cellular and organismal responses to the compound. For instance, transcriptomic analysis of human cerebral organoids exposed to Aluminum Hydroxide has already revealed alterations in the Hippo-YAP1 signaling pathway, providing novel insights into its neurotoxic mechanisms. nih.gov
By integrating these various "omics" layers, researchers can move beyond single-endpoint analyses to construct detailed molecular maps of Aluminum Hydroxide's influence. mdpi.com This can help in identifying biomarkers of exposure or effect and in understanding the complex interplay of genetic and environmental factors that might modulate individual susceptibility to aluminum compounds. mdpi.comnih.gov The use of multi-omics is expected to elucidate the broader systemic impacts of Aluminum Hydroxide, potentially uncovering new roles in health and disease.
Table 1: Multi-Omics Approaches in Toxicological Research
| Omics Type | Data Generated | Potential Insights for Aluminum Hydroxide Research |
| Genomics | DNA sequence variations | Identification of genetic predispositions to aluminum toxicity. |
| Transcriptomics | Gene expression profiles (RNA) | Understanding of cellular pathways affected by exposure. nih.gov |
| Proteomics | Protein expression and modifications | Elucidation of protein-level changes and signaling cascades. |
| Metabolomics | Small molecule profiles (metabolites) | Identification of metabolic disruptions and biomarkers of exposure. |
Application of Artificial Intelligence and Machine Learning in Discovery
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the study of compounds like Aluminum Hydroxide. mdpi.com These technologies can analyze vast and complex datasets, including multi-omics data, to identify novel patterns and predict biological activities. nih.gov In the context of Aluminum Hydroxide, AI algorithms could be employed to screen large databases of chemical structures to identify molecules with similar properties or to predict potential protein targets. harvard.edu
Machine learning models can also accelerate the drug discovery process by predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds. youtube.com While Aluminum Hydroxide is not a new therapeutic agent, these in silico methods can be used to model its interactions with biological systems, potentially identifying new applications or predicting off-target effects. youtube.com Generative AI models are also emerging as powerful tools for designing novel molecules with desired therapeutic profiles, a technology that could be adapted to design chelating agents or other molecules to mitigate aluminum toxicity. researchgate.net
Exploration of Novel Therapeutic Targets and Mechanisms
While Aluminum Hydroxide is commonly used as an antacid to neutralize stomach acid and as a phosphate (B84403) binder, research is beginning to uncover its effects on other biological pathways. nih.govnih.govpatsnap.com A key area for future investigation is its potential neurotoxicity. nih.gov Studies have indicated that aluminum exposure can lead to neurodevelopmental impairment. nih.gov The identification of the precise molecular targets and mechanisms underlying these effects is a critical area for future research.
For instance, the discovery that Aluminum Hydroxide exposure alters the Hippo-YAP1 signaling pathway in cerebral organoids opens up new avenues for exploring its impact on neural progenitor cells and brain development. nih.gov Further research could investigate other potential targets, such as its interaction with neurotransmitter systems or its role in neuroinflammation. Understanding these novel mechanisms could lead to the development of strategies to prevent or treat aluminum-induced neurotoxicity.
Development of Advanced Preclinical Models (e.g., Organoids, Microphysiological Systems)
The limitations of traditional 2D cell cultures and animal models have spurred the development of more physiologically relevant preclinical models. Organoids, which are three-dimensional cell cultures that mimic the structure and function of human organs, are proving to be invaluable tools. biochemjournal.com As has been demonstrated, human cerebral organoids can be used to model the neurotoxic effects of Aluminum Hydroxide, providing a more accurate representation of human brain development than previous models. nih.gov The use of alginate hydrogels as a substitute for Matrigel in organoid cultures is also enhancing the reproducibility and definition of these models. nih.govresearchgate.net
Microphysiological systems (MPS), also known as "organs-on-a-chip," are another promising technology. nih.govaltex.org These microfluidic devices can recapitulate the complex microenvironments of human organs, allowing for the study of organ-level responses to compounds like Aluminum Hydroxide. nih.govresearchgate.net The integration of multiple organ models on a single chip can also be used to study the systemic effects of a compound, including its absorption, metabolism, and excretion. nih.gov The continued development and application of these advanced preclinical models will be crucial for a more accurate assessment of the safety and efficacy of Aluminum Hydroxide and other compounds.
Table 2: Advanced Preclinical Models for Compound Evaluation
| Model Type | Description | Application in Aluminum Hydroxide Research |
| Organoids | 3D self-organizing cell cultures that mimic organ structure and function. biochemjournal.com | Modeling neurodevelopmental toxicity in cerebral organoids. nih.gov |
| Microphysiological Systems (MPS) | "Organs-on-a-chip" that recreate the microenvironment of human organs. nih.govaltex.org | Studying systemic effects and organ-specific toxicity. nih.gov |
Collaborative Research Opportunities and Interdisciplinary Approaches
The complexity of modern scientific challenges necessitates a shift towards more collaborative and interdisciplinary research. acs.org Advancing our understanding of Aluminum Hydroxide will require the combined expertise of chemists, biologists, toxicologists, computational scientists, and clinicians. Collaborative research initiatives can pool resources, data, and expertise to tackle complex questions that would be intractable for a single research group. purduepharma.com
The interdisciplinary nature of fields like nanoscience serves as a model for how researchers from diverse backgrounds can work together to achieve common goals. acs.org Establishing consortia and data-sharing platforms can facilitate collaboration and accelerate the pace of discovery. altex.org For example, a collaborative effort could integrate data from in silico modeling, organoid studies, and clinical observations to build a comprehensive risk assessment framework for Aluminum Hydroxide. Such interdisciplinary approaches will be essential for translating basic research findings into tangible benefits for human health.
Q & A
Q. What are the critical steps for synthesizing and characterizing A-L Hydrochloride to ensure reproducibility?
- Methodological Answer: Synthesis should follow protocols validated in peer-reviewed literature, with detailed descriptions of reagents, reaction conditions (e.g., temperature, pH), and purification methods. Characterization must include at least two orthogonal techniques (e.g., NMR for structural confirmation, HPLC for purity >95%) . For novel compounds, provide spectral data (e.g., IR, mass spectrometry) and elemental analysis. Known compounds require citations to prior synthesis methods .
Q. Which analytical techniques are essential for assessing this compound’s stability under varying experimental conditions?
- Methodological Answer: Use accelerated stability studies with controlled variables (temperature, humidity, light exposure). Monitor degradation via HPLC-UV or LC-MS for quantitation, supplemented by kinetic modeling (e.g., Arrhenius plots) to predict shelf life. Include statistical validation (e.g., ±5% error margins) .
Advanced Research Questions
Q. How to resolve contradictions between experimental data and prior literature on this compound’s reactivity?
- Methodological Answer: Conduct a systematic comparison of experimental parameters (e.g., solvent polarity, catalyst load). Use sensitivity analysis to identify critical variables. Validate findings via independent assays (e.g., calorimetry for enthalpy changes) and cross-reference with databases like PubMed for contextual discrepancies . Publish negative results in supplementary materials to aid meta-analyses .
Q. What experimental design principles minimize bias in studying this compound’s pharmacological interactions?
- Methodological Answer: Implement double-blinded, randomized trials with appropriate controls (e.g., vehicle-only groups). Use power analysis to determine sample size. For in vitro studies, include replicates (n ≥ 3) and validate assays with positive/negative controls. Document deviations in real-time lab notebooks to enhance transparency .
Q. How to validate novel analytical methods for quantifying this compound in complex matrices (e.g., biological fluids)?
Q. What strategies optimize this compound’s synthesis yield while maintaining eco-friendly protocols?
Q. How to conduct a scoping review vs. systematic review on this compound’s applications in drug delivery?
- Methodological Answer: Systematic reviews require predefined PICO criteria (Population, Intervention, Comparison, Outcome) and meta-analysis of high-quality studies. Scoping reviews map broader evidence (e.g., patents, preclinical data) without quality filtering. Use PRISMA checklists for reporting and tools like Covidence for screening .
Data Presentation & Reprodubility
Q. What constitutes sufficient supplementary data for peer-reviewed studies on this compound?
Q. How to address irreproducible results in this compound experiments?
- Methodological Answer: Audit lab practices: calibrate equipment, verify reagent purity, and standardize protocols. Replicate experiments across independent labs. Publish methodological caveats and collaborate via platforms like Protocol.io to crowdsource troubleshooting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
